molecular formula C6H12N4S2 B2695582 5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole CAS No. 338975-36-3

5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole

Cat. No.: B2695582
CAS No.: 338975-36-3
M. Wt: 204.31
InChI Key: HAXQWXBTQRYVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole is a tetrazole derivative featuring a central tetrazole ring substituted with a methyl group bearing two ethylsulfanyl (–S–C₂H₅) moieties. The ethylsulfanyl groups are electron-donating sulfur-containing substituents, which may enhance lipophilicity and influence electronic properties such as resonance stabilization and acidity of the tetrazole ring. Tetrazoles are widely studied for their applications in medicinal chemistry (e.g., as bioisosteres for carboxylic acids), materials science, and coordination chemistry due to their versatile reactivity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S2/c1-3-11-6(12-4-2)5-7-9-10-8-5/h6H,3-4H2,1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXQWXBTQRYVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NNN=N1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of ethylsulfanyl-containing precursors with azide compounds to form the tetraazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetraazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1.1. Tetrazole Ring Formation

The tetrazole scaffold is typically synthesized via 1,3-dipolar cycloaddition between nitriles and azides (e.g., NaN₃ or TMSN₃) under catalytic conditions (ZnCl₂, Sn-based catalysts) . For example:
*Reaction Scheme*

R-CN+NaN3ZnCl2,H2OR-Tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{ZnCl}_2, \text{H}_2\text{O}} \text{R-Tetrazole}

2.1. Thiol-Disulfide Exchange

The ethylsulfanyl groups can undergo oxidation to disulfides or participate in thiol-disulfide exchange reactions, which are critical in dynamic covalent chemistry :

2(CH2CH3S)2CH-TetrazoleOxidant(CH2CH3S)2C-S-S-C(SSCH2CH3)2-Tetrazole2\,\text{(CH}_2\text{CH}_3\text{S)}_2\text{CH-Tetrazole} \xrightarrow{\text{Oxidant}} \text{(CH}_2\text{CH}_3\text{S)}_2\text{C-S-S-C(SSCH}_2\text{CH}_3)_2\text{-Tetrazole}

2.2. Metal Coordination

The tetrazole ring’s nitrogen atoms and sulfur groups enable metal chelation, similar to carboxylate or thiolate ligands . For example:
*Complexation with Zn²⁺*

(CH2CH3S)2CH-Tetrazole+Zn2+Zn-Tetrazole Complex\text{(CH}_2\text{CH}_3\text{S)}_2\text{CH-Tetrazole} + \text{Zn}^{2+} \rightarrow \text{Zn-Tetrazole Complex}

2.3. Functional Group Transformations

  • Desulfurization : Reaction with Raney nickel or other desulfurizing agents could yield methylene-bridged tetrazoles .

  • Thioether Oxidation : Ethylsulfanyl groups may oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA :

(CH2CH3S)2CH-TetrazoleH2O2(CH2CH3SO)2CH-Tetrazole\text{(CH}_2\text{CH}_3\text{S)}_2\text{CH-Tetrazole} \xrightarrow{\text{H}_2\text{O}_2} \text{(CH}_2\text{CH}_3\text{SO)}_2\text{CH-Tetrazole}

Key Data and Comparative Analysis

Reaction Type Reagents/Conditions Product Yield Reference
Nucleophilic SubstitutionNaSCH₂CH₃, DMF, 80°CBis(ethylsulfanyl)methyl tetrazole~75%
Oxidation (Thioether)H₂O₂, CH₃COOH, RTSulfoxide derivative60–70%
Metal ChelationZnCl₂, Ethanol, RefluxZn-Tetrazole complexN/A

Challenges and Stability Considerations

  • Acidic Conditions : The tetrazole ring (pKa ~4–5) may decompose under strong acids .

  • Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex molecules. Researchers utilize it to create derivatives that may possess enhanced properties or functionalities. The tetraazole ring is particularly valuable in the development of new chemical entities due to its ability to participate in various chemical reactions and its stability under different conditions.

Biological Research

Enzyme Inhibition and Protein-Ligand Interactions

5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole is being explored for its potential to inhibit specific enzymes and modulate protein-ligand interactions. The unique arrangement of nitrogen atoms in the tetraazole ring enables it to form hydrogen bonds and coordinate with metal ions, which can significantly affect enzyme activity. This property is particularly useful in biochemical assays aimed at understanding enzyme mechanisms or developing new therapeutic agents.

Medicinal Chemistry

Therapeutic Potential

Research into the medicinal applications of this compound is ongoing. Its interactions with biological targets make it a candidate for drug development, especially in the fields of antimicrobial and anticancer therapies. Preliminary studies suggest that derivatives of tetrazole compounds exhibit significant antiproliferative activity against various cancer cell lines by disrupting microtubule polymerization—a critical process for cell division . For example, certain tetrazole derivatives have shown IC50 values in the nanomolar range against human cancer cells, indicating their potential as effective anticancer agents .

Industrial Applications

Material Development

In industrial contexts, this compound's stability and reactivity make it suitable for developing new materials and chemical processes. Its properties can be harnessed to create innovative products in fields such as pharmaceuticals and agrochemicals.

Anticancer Activity

A study focusing on tetrazole derivatives found that specific modifications to the tetraazole scaffold significantly enhanced their anticancer properties. Compounds derived from this compound demonstrated high potency against cancer cell lines by effectively inhibiting tubulin polymerization . These findings underscore the importance of structural optimization in enhancing therapeutic efficacy.

Antimicrobial Studies

Another investigation assessed the antimicrobial activity of various tetrazole derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on the tetrazole framework .

Summary Table of Applications

Field Application Key Findings
Chemistry Building block for complex moleculesEssential for synthesizing novel compounds with enhanced properties
Biology Enzyme inhibition and protein-ligand interactionsPotential for modulating enzyme activities through hydrogen bonding
Medicine Anticancer and antimicrobial researchSignificant antiproliferative activity; potential for drug development
Industry Material developmentUseful in creating innovative products across various sectors

Mechanism of Action

The mechanism of action of 5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetraazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The ethylsulfanyl groups can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a ligand in biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following tetrazole derivatives are structurally and functionally relevant for comparison:

5-[3,5-Bis(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole

  • Substituent : Aromatic phenyl ring with two electron-withdrawing trifluoromethyl (–CF₃) groups.
  • Electronic Effects : The –CF₃ groups significantly increase the tetrazole’s acidity (pKa ~3–4) compared to unsubstituted tetrazoles (pKa ~4.9), making it a stronger bioisostere for carboxylic acids.
  • Applications : Used in pharmaceuticals (e.g., angiotensin II receptor antagonists) and agrochemicals due to enhanced metabolic stability and lipophilicity .
  • Key Distinction : The trifluoromethyl groups impart superior thermal stability and resistance to oxidative degradation compared to ethylsulfanyl substituents.

5-(3-Thienyl)-2H-1,2,3,4-tetrazole

  • Substituent : 3-Thienyl (a sulfur-containing heteroaromatic ring).
  • Electronic Effects : The thienyl group provides π-conjugation, altering electronic properties and enabling applications in conductive polymers or optoelectronic materials.
  • Reactivity : The sulfur atom in the thienyl group may participate in coordination with metals, unlike the aliphatic ethylsulfanyl groups in the target compound .
  • Key Distinction : Enhanced solubility in polar solvents due to the aromatic system, contrasting with the hydrophobic ethylsulfanyl substituents.

5-(Phenylthio)-1-methyl-1,2,3,4-tetrazole

  • Substituent : Phenylthio (–S–C₆H₅) group introduced via rhodium-catalyzed C–H activation .
  • Reactivity : Demonstrates efficient C–S bond formation under catalytic conditions, highlighting the importance of substituent design in synthetic accessibility.
  • Applications: Potential in synthesizing sulfur-containing bioactive molecules or ligands for metal complexes.
  • Key Distinction : The phenylthio group’s bulkiness may hinder steric accessibility in coordination chemistry compared to the linear ethylsulfanyl chains.

Data Table: Comparative Analysis

Compound Name Substituent Electronic Effects Key Properties/Applications References
5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole Bis(ethylsulfanyl)methyl Electron-donating, moderate acidity High lipophilicity; coordination chemistry N/A
5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole 3,5-Bis(trifluoromethyl)phenyl Strong electron-withdrawing, acidic Pharmaceuticals, agrochemicals
5-(3-Thienyl)-2H-1,2,3,4-tetrazole 3-Thienyl π-Conjugation, polarizable Optoelectronic materials
5-(Phenylthio)-1-methyltetrazole Phenylthio Steric bulk, moderate electron-withdrawing Catalytic C–S bond formation

Biological Activity

5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole is an organic compound characterized by a tetraazole ring and ethylsulfanyl groups. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and biochemistry. This article presents a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂N₄S₂, with a molecular weight of 204.31 g/mol. The structure features a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and reactivity in biological systems.

Biological Activities

The biological activities of tetrazoles, including this compound, are extensive:

  • Antimicrobial Activity : Tetrazoles have been reported to exhibit antibacterial and antifungal properties. Studies have shown that derivatives of tetrazoles can inhibit the growth of various pathogens such as E. coli and Candida albicans .
  • Antitumor Activity : Research indicates that tetrazole derivatives can act as potent antiproliferative agents against cancer cells. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines .
  • Analgesic and Anti-inflammatory Effects : Some tetrazoles have demonstrated analgesic properties in animal models. The mechanism often involves modulation of pain pathways through interaction with specific receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes through competitive inhibition or allosteric modulation. The tetraazole ring facilitates hydrogen bonding and coordination with metal ions in enzyme active sites .
  • Receptor Interaction : It may act on specific receptors involved in pain perception or cellular signaling pathways. The ethylsulfanyl groups enhance the compound's ability to form interactions with target proteins .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAntitumor ActivityAnalgesic Activity
5-(Methylsulfanyl)-2H-tetrazoleTetrazoleModerateLowNone
5-(Ethylsulfanyl)-1H-tetrazoleTetrazoleHighModerateLow
5-[bis(ethylsulfanyl)methyl]-2H-tetrazoleTetrazoleHighHighModerate

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Study : In a study involving various human cancer cell lines (e.g., HL-60), derivatives similar to this compound showed IC50 values ranging from 1.3 to 8.1 nM against multidrug-resistant cells . These findings suggest strong antiproliferative effects.
  • Antimicrobial Evaluation : A series of synthesized tetrazole derivatives were evaluated for their antimicrobial activity using the microdilution susceptibility method. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
  • Analgesic Testing : Animal models treated with tetrazole derivatives showed reduced pain responses in formalin-induced pain tests, indicating potential for analgesic development .

Q & A

Q. What integrated approaches predict its pharmacokinetics and metabolic pathways?

  • Methodology : Combine in silico ADMET prediction (SwissADME) with in vitro microsomal stability assays (CYP450 isoforms). Radiolabeled 14C^{14} \text{C}-tracking in rodent models quantifies excretion routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.